2-chloro-6-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with chloro, fluoro, and methoxy groups, as well as a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro and fluoro groups under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the benzamide would yield an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological targets can be studied to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential for treating various diseases, depending on its biological activity.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The exact pathways involved would depend on the specific biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide
- 2-chloro-6-fluoro-N-(2-(4-(4-hydroxyphenyl)piperazin-1-yl)ethyl)benzamide
- 2-chloro-6-fluoro-N-(2-(4-(4-methylphenyl)piperazin-1-yl)ethyl)benzamide
Uniqueness
2-chloro-6-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is unique due to the specific combination of substituents on the benzamide core and the presence of the piperazine ring. This unique structure may confer specific biological activities or chemical properties that are not present in similar compounds.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O2/c1-27-16-7-5-15(6-8-16)25-13-11-24(12-14-25)10-9-23-20(26)19-17(21)3-2-4-18(19)22/h2-8H,9-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZKHNAJQJAMPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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